molecular formula C19H23NO4 B268866 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide

4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide

Cat. No. B268866
M. Wt: 329.4 g/mol
InChI Key: SJIFIWFMBORZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide, also known as EMBI, is a benzamide derivative that has been synthesized for its potential use in scientific research. This compound has gained interest due to its ability to interact with certain biological systems and potentially provide insights into various physiological processes. In

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to interact with the dopamine transporter and the sigma-1 receptor. 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide has been shown to inhibit dopamine uptake and increase dopamine release in vitro, suggesting that it may modulate dopamine signaling in vivo. It has also been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide can modulate dopamine signaling by inhibiting dopamine uptake and increasing dopamine release. It has also been shown to bind to the sigma-1 receptor, which may modulate various physiological processes. In vivo studies have shown that 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide can modulate dopamine signaling in the brain and may have potential therapeutic effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide in lab experiments include its ability to interact with specific biological systems and potentially provide insights into various physiological processes. It is also relatively easy to synthesize and has been optimized to yield high purity and high yield. The limitations of using 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide. One direction is to investigate its potential therapeutic effects in various neurological disorders, such as addiction, depression, and Parkinson's disease. Another direction is to investigate its interactions with other biological systems and potential applications in other scientific research fields. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide and its biochemical and physiological effects.

Synthesis Methods

4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzyl alcohol with ethylene glycol and potassium carbonate to form the intermediate compound 4-nitrophenyl 2-(2-hydroxyethoxy)ethyl ether. This intermediate is then reacted with 4-methoxybenzylamine in the presence of sodium hydride to form the final product, 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide. The synthesis of 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide has been optimized to yield high purity and high yield.

Scientific Research Applications

4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide has potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been shown to interact with certain biological systems, such as the dopamine transporter and the sigma-1 receptor, which are involved in various physiological processes. 4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide has been used in studies to investigate the role of these systems in addiction, depression, and other neurological disorders.

properties

Product Name

4-(2-ethoxyethoxy)-N-(4-methoxybenzyl)benzamide

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H23NO4/c1-3-23-12-13-24-18-10-6-16(7-11-18)19(21)20-14-15-4-8-17(22-2)9-5-15/h4-11H,3,12-14H2,1-2H3,(H,20,21)

InChI Key

SJIFIWFMBORZGY-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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